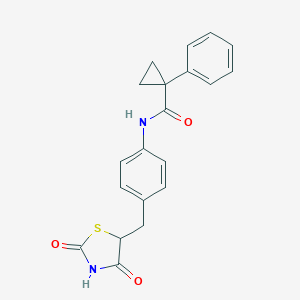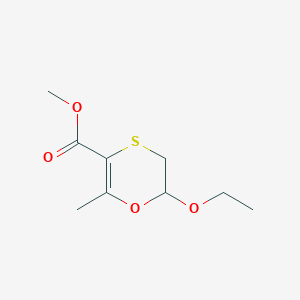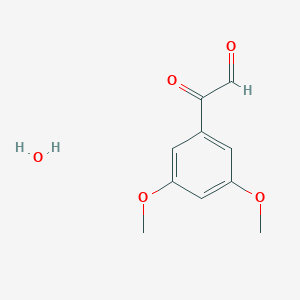
3,5-Dimethoxyphenylglyoxal hydrate
Overview
Description
3,5-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5 . It has gained significant interest in various fields of scientific research and industry.
Molecular Structure Analysis
The molecular weight of 3,5-Dimethoxyphenylglyoxal hydrate is 212.2 g/mol . The exact structure is not provided in the search results.Scientific Research Applications
Synthesis of Chemical Compounds : It's used in the synthesis of various chemical compounds. For instance, it's involved in the preparation of 3,5-dimethoxyphthalic anhydride, a compound with applications in synthesizing substituted anthraquinones and derivatives of hypericin (Liu, 2007).
Fluorescence Derivatization in DNA Analysis : It reacts sensitively and selectively with guanine-containing compounds to yield fluorescent derivatives, useful in DNA analysis (Ohba, Kai, & Zaitsu, 1998).
In Organic Electrochemical Transistors : Polythiophene derivatives with ethylene glycol-based side chains, related to this compound, are promising semiconducting polymers in organic electrochemical transistors (Flagg et al., 2019).
Drug Dosing Devices : It has been used in the synthesis of photolabile conjugates for controlled drug release in response to light (McCoy et al., 2007).
Corrosion Inhibition : Derivatives of this compound, such as 3,4-dimethoxyphenyl, have shown effectiveness as corrosion inhibitors (Chafiq et al., 2020).
Synthesis of Metal Complexes : It's used in creating complexes with metals like Co(II), Ni(II), and Cu(II), which have unique colors and magnetic properties (Ferenc, Walków-Dziewulska, & Sadowski, 2005).
In Solid-Phase Synthesis : It's a key intermediate in preparing linkers and resins for solid-phase synthesis, which is crucial for peptide and non-peptide synthesis (Jin et al., 2001).
As Antioxidants : Certain derivatives have been studied for their high antioxidant capacity, important in various health and pharmaceutical applications (Ali, 2015).
In Photoluminescent Materials : It's used in creating photoluminescent materials, such as segmented oligo-polyphenylenevinylene copolymers with potential applications in electronic devices (Sierra & Lahti, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGQYLIAUSUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C=O)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenylglyoxal hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



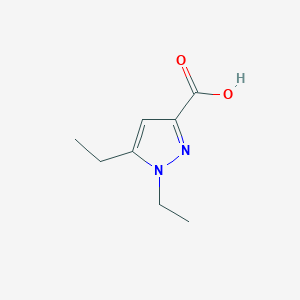
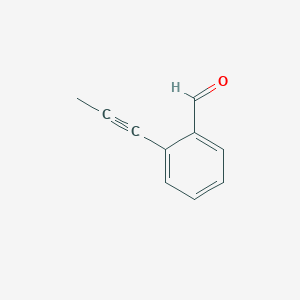

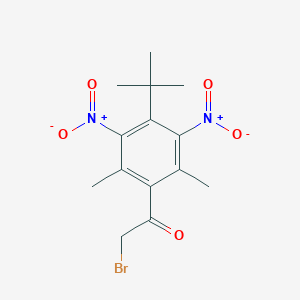

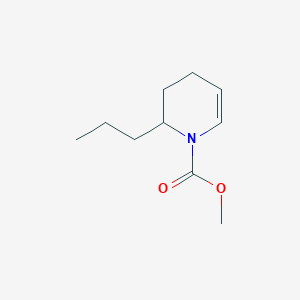




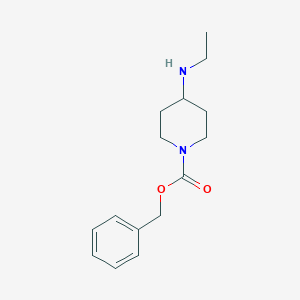
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
